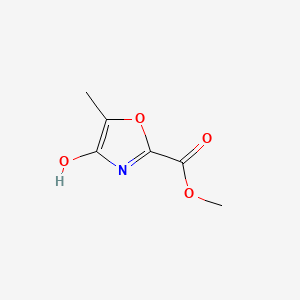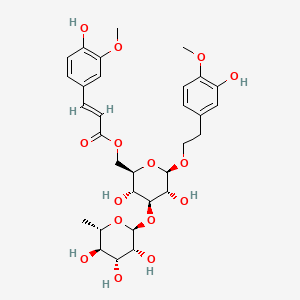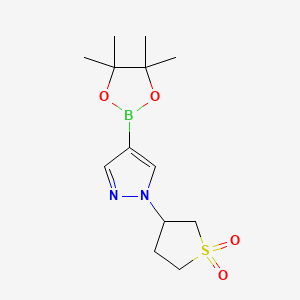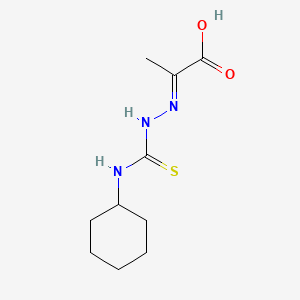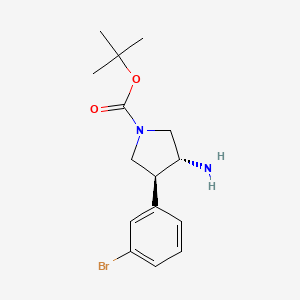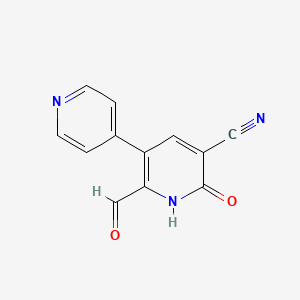
∆8,9-Dehydro Estrone-d2
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
∆8,9-Dehydro Estrone-d2 is the deuterium labeled ∆8,9-Dehydro Estrone . It is a stable isotope where heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Molecular Structure Analysis
The molecular formula of ∆8,9-Dehydro Estrone-d2 is C18H18D2O2. The molecular weight is 270.368 .Physical And Chemical Properties Analysis
The molecular formula of ∆8,9-Dehydro Estrone-d2 is C18H18D2O2. The molecular weight is 270.368 .Wissenschaftliche Forschungsanwendungen
Clinical Implications of Estrone Measurement
Estrone sulfate (E1S) is highlighted as the most abundant circulating estrogen, with potential applications as a biomarker in conditions where low levels of estrogen or changes in estrogen levels are crucial. The review by Rezvanpour and Don-Wauchope (2017) emphasizes the utility of E1S measurement in clinical laboratory practice, including its potential role in breast cancer risk stratification, promotion of endometrial and prostatic carcinoma proliferation, and monitoring hormonal therapy response in malignancies. This suggests that ∆8,9-Dehydro Estrone-d2, as a derivative or related compound, could have implications in similar biomedical research and diagnostic applications (Rezvanpour & Don-Wauchope, 2017).
Estrogens in Environmental Impact
The impact of estrogens on aquatic organisms and the environment is extensively reviewed by Czarny et al. (2017), who discuss the negative effects of natural and synthetic estrogens on the reproductive processes of aquatic life. This research indicates that compounds like ∆8,9-Dehydro Estrone-d2 could be of interest in studies related to environmental science, particularly in understanding the effects of estrogenic substances on water quality and wildlife (Czarny et al., 2017).
Estrogen Receptor Interactions
Klinge (2001) provides a comprehensive review of how variations in estrogen response element (ERE) sequences affect the binding affinity of estrogen receptors (ER) and transcriptional activity induced by estrogens. This research underscores the complexity of estrogen signaling pathways and the potential for compounds like ∆8,9-Dehydro Estrone-d2 to influence gene expression through interaction with estrogen receptors, offering pathways for therapeutic interventions in diseases influenced by estrogen signaling (Klinge, 2001).
Wirkmechanismus
Target of Action
∆8,9-Dehydro Estrone-d2 is a naturally occurring estrogen found in horses . It is closely related to equilin, equilenin, and estrone . As a conjugated estrogen, it is a component of conjugated equine estrogens (CEE) . Its primary targets are estrogen receptors, which play a crucial role in various biological processes, including reproduction, cardiovascular health, bone integrity, cognition, and behavior .
Mode of Action
∆8,9-Dehydro Estrone-d2 interacts with its targets, the estrogen receptors, by binding to them and initiating a series of cellular responses . It is metabolized in humans to its 17β form, 17β-∆8,9-DHES . This interaction results in changes in the expression of genes regulated by estrogen receptors, leading to various physiological effects .
Biochemical Pathways
The compound affects several biochemical pathways. It has been shown to have significant clinical activity in vasomotor, neuroendocrine (gonadotropin and PRL), and bone preservation parameters . It displays little or no efficacy on other peripheral parameters normally affected by estrogens .
Pharmacokinetics
The pharmacokinetics of ∆8,9-Dehydro Estrone-d2 involves its absorption, distribution, metabolism, and excretion (ADME). It is administered orally and is metabolized in the human body to its 17β form, 17β-∆8,9-DHES
Result of Action
The action of ∆8,9-Dehydro Estrone-d2 results in a significant and consistent suppression of hot flushes in postmenopausal women . It also leads to a degree of suppression of a bone resorption marker, urinary excretion of N-telopeptide . Gonadotropin secretion (FSH and LH) is significantly suppressed in women receiving ∆8,9-Dehydro Estrone-d2 .
Eigenschaften
| { "Design of the Synthesis Pathway": "The synthesis of ∆8,9-Dehydro Estrone-d2 can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Estrone", "Deuterium oxide (D2O)", "Sodium periodate (NaIO4)", "Sodium metaperiodate (NaIO4)", "Sodium borohydride (NaBH4)", "Sodium acetate (NaOAc)", "Acetic anhydride (Ac2O)", "Methanol (MeOH)", "Chloroform (CHCl3)", "Sodium hydroxide (NaOH)", "Hydrochloric acid (HCl)", "Diethyl ether (Et2O)" ], "Reaction": [ "Estrone is first deuterated using deuterium oxide (D2O) to obtain ∆8,9-Dehydro Estrone-d2.", "The deuterated estrone is then oxidized using sodium periodate (NaIO4) to form the corresponding diol.", "The diol is then treated with sodium metaperiodate (NaIO4) to form the corresponding aldehyde.", "The aldehyde is reduced using sodium borohydride (NaBH4) to form the corresponding alcohol.", "The alcohol is then acetylated using acetic anhydride (Ac2O) and sodium acetate (NaOAc) to form the corresponding acetate ester.", "The acetate ester is then hydrolyzed using sodium hydroxide (NaOH) to form the corresponding alcohol.", "The alcohol is then treated with hydrochloric acid (HCl) to form the corresponding hydrochloride salt.", "The hydrochloride salt is then extracted using chloroform (CHCl3) and washed with diethyl ether (Et2O) to obtain the final product, ∆8,9-Dehydro Estrone-d2 hydrochloride salt." ] } | |
CAS-Nummer |
1219799-27-5 |
Produktname |
∆8,9-Dehydro Estrone-d2 |
Molekularformel |
C18H20O2 |
Molekulargewicht |
270.368 |
IUPAC-Name |
(13S,14S)-16,16-dideuterio-3-hydroxy-13-methyl-6,7,11,12,14,15-hexahydrocyclopenta[a]phenanthren-17-one |
InChI |
InChI=1S/C18H20O2/c1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20/h3,5,10,16,19H,2,4,6-9H2,1H3/t16-,18-/m0/s1/i7D2 |
InChI-Schlüssel |
OUGSRCWSHMWPQE-JCNCMELZSA-N |
SMILES |
CC12CCC3=C(C1CCC2=O)CCC4=C3C=CC(=C4)O |
Synonyme |
3-Hydroxyestra-1,3,5(10),8-tetraen-17-one-d2; ∆8-Dehydroestrone-d2; ∆8-Isoequilin-d2; 8,9-Dehydroestrone-d2; |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



